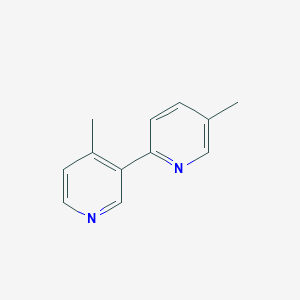

4',5-Dimethyl-2,3'-bipyridine

Description

Propriétés

IUPAC Name |

4-methyl-3-(5-methylpyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-3-4-12(14-7-9)11-8-13-6-5-10(11)2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDPFPXJMZPQTNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=C(C=CN=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201308097 | |

| Record name | 4′,5-Dimethyl-2,3′-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187165-92-9 | |

| Record name | 4′,5-Dimethyl-2,3′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4′,5-Dimethyl-2,3′-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Negishi Cross-Coupling Approach

A highly efficient method for synthesizing methyl-substituted bipyridines involves the Negishi cross-coupling reaction. This strategy couples organozinc reagents with halogenated pyridines to form the bipyridine core with methyl substituents at desired positions.

-

- Preparation of methyl-substituted pyridyl organozinc intermediates.

- Coupling with 2-halopyridines under palladium catalysis.

- Subsequent purification yields methylated bipyridine derivatives including 4-, 5-, and 6-methyl-2,2'-bipyridines.

-

- Although the referenced study primarily focuses on 2,2'-bipyridines, the methodology is adaptable to 2,3'-bipyridines by selecting appropriate halogenated pyridine precursors and organozinc reagents.

- The high regioselectivity and yields (often exceeding 90%) make this a preferred route for methylated bipyridines.

Directed Lithiation and Subsequent Functionalization

Another classical approach involves directed lithiation of bipyridine derivatives followed by electrophilic substitution:

Process :

- Treatment of 2,3'-bipyridine with a strong base such as butyllithium in the presence of a directing group.

- Electrophilic quenching with methyl iodide or other methylating agents to introduce methyl groups at the 4' and 5 positions.

-

- Allows selective functionalization at positions ortho to nitrogen atoms.

- Can be combined with protective group strategies to improve regioselectivity.

-

- Requires strict anhydrous conditions.

- Potential for side reactions and over-lithiation.

Comparative Data Table of Preparation Methods

Research Findings and Notes

Regioselectivity : The Negishi cross-coupling method offers superior regioselectivity due to the controlled formation of organozinc intermediates and selective coupling at halogenated sites.

Yield Optimization : Yields can be maximized by optimizing catalyst loadings, solvent choice, and reaction time. For example, palladium catalysts with phosphine ligands have shown high efficiency in cross-coupling reactions.

Scalability : Both Negishi cross-coupling and directed lithiation methods have been successfully scaled up for gram-scale synthesis, which is crucial for practical applications in coordination chemistry.

Purification : Standard purification techniques include extraction with dichloromethane, washing with brine, and drying over sodium sulfate, followed by chromatographic separation if necessary.

Analyse Des Réactions Chimiques

Types of Reactions

5,4’-Dimethyl-[2,3’]bipyridinyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: It can be reduced to form dihydro derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The methyl groups can be substituted with other functional groups through reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, alkylating agents.

Major Products

Oxidation: N-oxides.

Reduction: Dihydro derivatives.

Substitution: Various substituted bipyridines depending on the reagents used.

Applications De Recherche Scientifique

Coordination Chemistry

4',5-Dimethyl-2,3'-bipyridine serves as an effective ligand in coordination chemistry. Its ability to form stable complexes with transition metals enhances its utility in various catalytic processes.

Table 1: Metal Complexes of this compound

| Metal Ion | Complex Type | Application |

|---|---|---|

| Cu(II) | [Cu(4',5-dimethyl-2,3'-bipy)] | Catalysis in oxidation reactions |

| Zn(II) | [Zn(4',5-dimethyl-2,3'-bipy)] | Antimicrobial activity |

| Pd(II) | [Pd(4',5-dimethyl-2,3'-bipy)] | Cross-coupling reactions |

Studies indicate that complexes formed with this compound exhibit enhanced catalytic activity compared to their counterparts with simpler ligands. For example, the Cu(II) complex has been shown to catalyze oxidation reactions efficiently due to the electron-donating properties of the dimethyl substituents .

Material Science

In materials science, this compound is utilized in the synthesis of metal-organic frameworks (MOFs). These frameworks are important for applications in gas storage and separation.

Case Study: Bimetallic MOFs

Recent research has demonstrated the synthesis of bimetallic MOFs using this compound as a ligand. These frameworks exhibit high thermal stability and specific surface areas suitable for gas adsorption applications. The incorporation of platinum and palladium ions into the framework has shown promise in catalyzing hydrogenation reactions .

Biological Applications

The biological activity of this compound complexes has been a focus of recent studies. Its derivatives have demonstrated significant antimicrobial properties.

Table 2: Biological Activity of this compound Complexes

| Complex Type | Target Organisms | Activity Level |

|---|---|---|

| [Zn(4',5-dimethyl-2,3'-bipy)] | Staphylococcus aureus | Moderate |

| [Cu(4',5-dimethyl-2,3'-bipy)] | Candida albicans | High |

| [Fe(4',5-dimethyl-2,3'-bipy)] | E. coli | Low |

In particular, zinc and copper complexes have shown promising results against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Photochemical Applications

The photochemical properties of this compound make it suitable for applications in solar energy conversion and photodynamic therapy.

Research Findings:

Studies have indicated that the incorporation of this bipyridine derivative into photovoltaic systems can enhance light absorption and energy conversion efficiency. Additionally, its ability to generate reactive oxygen species upon light activation has been explored for therapeutic applications against cancer cells .

Mécanisme D'action

The mechanism of action of 5,4’-Dimethyl-[2,3’]bipyridinyl involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling. The molecular targets include transition metal centers, and the pathways involve electron transfer and bond formation processes .

Comparaison Avec Des Composés Similaires

5'-Methyl-2,3'-bipyridine (CAS 340026-59-7)

- Molecular Formula : C₁₁H₁₀N₂

- Molecular Weight : 170.21 g/mol

- Structure : Methyl group only at the 5'-position on the 2,3'-bipyridine backbone.

- Key Differences: The absence of a 4'-methyl group reduces steric hindrance compared to 4',5-dimethyl-2,3'-bipyridine.

- Spectral Data : The SMILES string

C1(C2=CC(C)=CN=C2)=NC=CC=C1confirms the connectivity and substitution pattern .

2',5-Dimethyl-2,4'-bipyridine (CAS 1187168-36-0)

- Molecular Formula : C₁₂H₁₂N₂

- Molecular Weight : 184.24 g/mol

- Structure : Methyl groups at the 2' and 5 positions on a 2,4'-bipyridine scaffold.

- Key Differences :

5,5'-Dimethyl-2,2'-bipyridine (CAS 1762-34-1)

4-Methyl-[2,3'-bipyridine]-5'-carboxamide (CAS 1346686-67-6)

- Molecular Formula : C₁₂H₁₁N₃O

- Molecular Weight : 213.24 g/mol

- Structure : Methyl at 4-position and carboxamide at 5'-position on a 2,3'-bipyridine backbone.

- Key Differences :

4,4'-Dimethyl-2,2'-bipyridine (dcbpy)

- Molecular Formula : C₁₂H₁₂N₂

- Molecular Weight : 184.24 g/mol

- Structure : Symmetric methyl groups at 4,4'-positions on a 2,2'-bipyridine scaffold.

- Key Differences :

Structural and Functional Implications

Electronic and Steric Effects

Coordination Chemistry

- Ligand-Metal Bonding : 2,2'-bipyridines (e.g., dcbpy) form stable complexes with transition metals, while 2,3'-bipyridines may induce distorted geometries due to steric mismatches .

- Bond Lengths : M–N bond lengths in 2,2'-bipyridine complexes (1.95–2.05 Å) differ from those in mixed-ligand systems (e.g., carboxylato-bipyridine derivatives, 2.10–2.20 Å) .

Activité Biologique

4',5-Dimethyl-2,3'-bipyridine (DMBP) is a compound of increasing interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of DMBP, focusing on its antimicrobial properties, cytotoxicity, and interactions with biomolecules.

Chemical Structure and Properties

This compound is a bipyridine derivative characterized by two methyl groups at the 4' and 5' positions of one pyridine ring. Its chemical structure allows for the formation of various metal complexes, enhancing its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of DMBP and its metal complexes against various pathogens. The following table summarizes key findings from recent research:

| Compound | Pathogen | Activity | MIC (μg/mL) |

|---|---|---|---|

| DMBP | Staphylococcus aureus | Moderate antibacterial activity | 62.5 |

| DMBP | Pseudomonas aeruginosa | No significant activity | >500 |

| DMBP-Zinc Complex | Candida albicans | Inhibits biofilm formation | 31.2 |

| DMBP-Zinc Complex | Candida parapsilosis | Moderate activity | 62.5 |

Case Studies on Antimicrobial Activity

- Zinc(II) Complexes with DMBP : A study investigated zinc complexes of DMBP, revealing moderate antimicrobial activity against Candida strains. The complex demonstrated an ability to inhibit filamentation and biofilm formation in C. albicans while showing lower cytotoxicity compared to other tested compounds .

- Mixed Ligand Complexes : Research on mixed ligand complexes involving DMBP indicated enhanced antimicrobial properties compared to the free ligand. These complexes were evaluated using disk diffusion methods against various bacterial and fungal strains, showing promising results .

Cytotoxicity Studies

The cytotoxic effects of DMBP and its complexes were assessed using normal human lung fibroblast cell lines (MRC-5). The following table outlines the IC50 values determined for various compounds:

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| DMBP | MRC-5 | 120 |

| Zinc Complex | MRC-5 | 22 |

The results indicated that while DMBP itself exhibited moderate cytotoxicity, its metal complexes showed significantly lower IC50 values, suggesting enhanced safety profiles for therapeutic applications .

Interaction with Biomolecules

DMBP's interaction with biomolecules such as DNA and proteins has been extensively studied to understand its mechanism of action:

- DNA Binding : Studies have shown that DMBP and its metal complexes exhibit strong binding affinity towards calf thymus DNA (ct-DNA). This interaction is crucial for understanding the potential genotoxic effects and therapeutic applications in cancer treatment .

- Protein Binding : The binding affinity of DMBP to bovine serum albumin (BSA) was also evaluated, indicating that the compound can effectively interact with serum proteins, which is essential for drug delivery systems.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4',5-Dimethyl-2,3'-bipyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves oxidative coupling of substituted pyridine precursors. For example, 5,5'-dimethyl-2,2'-bipyridine derivatives are synthesized via high-temperature oxidation of methyl-substituted pyridines using agents like KMnO₄ under acidic conditions . Reaction parameters (temperature, solvent polarity, and stoichiometry) critically affect regioselectivity. Post-synthesis purification via column chromatography or recrystallization (using ethanol/water mixtures) is recommended to isolate the bipyridine core. Yield optimization may require iterative adjustment of reflux duration and oxidant equivalents.

Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Methyl groups at the 4' and 5 positions produce distinct singlet peaks in the aliphatic region (δ ~2.5 ppm for protons; δ ~20–25 ppm for carbons). Aromatic protons exhibit splitting patterns characteristic of the bipyridine scaffold .

- X-ray Crystallography : SHELXL (via SHELX suite) is widely used for structural refinement. For example, highlights SHELXL’s robustness in resolving methyl-substituted bipyridine geometries, particularly for assessing bond angles and torsional strain .

Q. What solubility properties should be considered for handling this compound in laboratory settings?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., CHCl₃). Solubility data for analogous compounds (e.g., 5,5'-dimethyl-2,2'-bipyridine) indicate a melting point of ~140°C under reduced pressure (3 mmHg), necessitating controlled heating for dissolution .

Advanced Research Questions

Q. How do electronic effects of methyl substituents influence the coordination chemistry of this compound with transition metals?

- Methodological Answer : Methyl groups inductively donate electron density, stabilizing low-oxidation-state metal complexes. For instance, in , methyl-substituted bipyridines act as neutral or anionic ligands in Zn complexes, modulating redox potentials and ligand-field splitting . Electrochemical studies (cyclic voltammetry) and DFT calculations are recommended to quantify electronic perturbations.

Q. What strategies resolve contradictions in crystallographic data for metal complexes of this compound?

- Methodological Answer : Discrepancies in bond lengths or angles may arise from ligand flexibility or crystal packing effects. Use high-resolution synchrotron data (≤0.8 Å) and SHELXL’s TWIN/BASF commands to model twinning or disorder. For example, emphasizes SHELX’s utility in refining macromolecular bipyridine complexes with high torsional freedom .

Q. Can this compound serve as a ligand for luminescent lanthanide complexes?

- Methodological Answer : Yes. Methyl groups enhance ligand rigidity, reducing non-radiative decay. In , methyl-substituted bipyridines are conjugated with Ir(III) to form deep-red luminescent probes. Key steps include: (i) functionalizing the bipyridine with carboxylate/pyrrolidine groups for chelation and (ii) photophysical characterization (luminescence lifetime, quantum yield measurements) .

Q. How does the radical/anionic behavior of bipyridine ligands impact catalytic applications?

- Methodological Answer : demonstrates that bipyridines can stabilize radical anions (e.g., [C₁₀H₈N₂]⁻•), which act as redox mediators. Electrochemical impedance spectroscopy (EIS) and EPR are critical for detecting paramagnetic intermediates. For catalytic cycles, monitor reaction progress via in-situ UV-vis spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.